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MAPK/MAK/MRK overlapping kinase (11-20) -

MAPK/MAK/MRK overlapping kinase (11-20)

Catalog Number: EVT-243676
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Product Introduction

Description
MAPK/MAK/MRK overlapping kinase
Overview

The MAPK/MAK/MRK overlapping kinase, commonly referred to as MOK, is a member of the mitogen-activated protein kinase (MAPK) superfamily. This kinase has recently garnered attention due to its involvement in various cellular processes, particularly in the context of neuroinflammation and neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). MOK is characterized as a serine/threonine kinase that plays a crucial role in regulating immune responses within microglial cells, which are pivotal in the central nervous system's inflammatory response.

Source and Classification

MOK is classified under the MAPK superfamily, which consists of kinases that are integral to various signaling pathways influencing cell growth, differentiation, and responses to stress. The specific functions of MOK have been elucidated through recent studies that highlight its role in modulating inflammatory responses and its interaction with other proteins involved in immune signaling pathways. Notably, MOK has been identified as an atypical serine/threonine kinase located both in the cytoplasm and nucleus of different cell types .

Synthesis Analysis

Methods and Technical Details

The synthesis of MOK can be approached through recombinant DNA technology. This involves cloning the MOK gene into an expression vector, followed by transformation into suitable host cells (commonly Escherichia coli or mammalian cell lines). The expressed protein can then be purified using affinity chromatography techniques.

Recent studies have utilized specific inhibitors to analyze the functional role of MOK in cellular contexts. For instance, the use of AG2P145D/Comp13 has allowed researchers to investigate MOK's involvement in microglial activation under pathological conditions such as TDP-43 aggregation, a hallmark of ALS .

Molecular Structure Analysis

Structure and Data

Data from mass spectrometry analyses have identified several phosphorylation sites on MOK itself and its substrates, which are critical for its function in signaling pathways .

Chemical Reactions Analysis

Reactions and Technical Details

MOK primarily catalyzes phosphorylation reactions where it transfers a phosphate group from ATP to serine or threonine residues on target proteins. This modification can alter the activity, localization, or stability of these proteins, thereby influencing various cellular processes.

In experimental settings, the phosphorylation state of proteins regulated by MOK has been assessed using techniques such as immunoprecipitation followed by mass spectrometry. For example, bromodomain-containing protein 4 has been identified as a substrate of MOK, with its phosphorylation being critical for mediating immune responses .

Mechanism of Action

Process and Data

The mechanism of action for MOK involves its activation through upstream signaling pathways that respond to cellular stress or inflammatory stimuli. Once activated, MOK phosphorylates specific substrates involved in immune signaling cascades.

In microglial cells exposed to TDP-43 aggregates, MOK modulates the expression of key inflammatory mediators through pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells and signal transducer and activator of transcription 1. This regulation is critical for the production of type-I interferons and other cytokines that contribute to neuroinflammation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MOK is a soluble protein under physiological conditions, with a molecular weight typically ranging between 60-80 kDa depending on post-translational modifications. Its activity is influenced by factors such as pH and temperature, which can affect its conformation and interaction with substrates.

Chemical properties include its capability to bind ATP and magnesium ions essential for catalytic activity. The stability of MOK can be affected by oxidative stress conditions commonly found in neurodegenerative diseases .

Applications

Scientific Uses

MOK has significant implications in biomedical research, particularly concerning neuroinflammatory diseases like ALS. Its role in modulating microglial activation makes it a potential therapeutic target for interventions aimed at reducing neuroinflammation.

Research utilizing MOK inhibitors has shown promise in altering disease progression in animal models of ALS by suppressing harmful microglial activation and modifying inflammatory responses . Furthermore, understanding the signaling pathways regulated by MOK could lead to novel strategies for treating various neurodegenerative disorders characterized by excessive inflammation.

Introduction to MAPK/MAK/MRK Overlapping Kinase (MOK)

Discovery and Nomenclature of MOK in Kinase Phylogeny

MOK was first identified during comparative genomic studies of vertebrate kinases in the late 1990s and early 2000s. Initial phylogenetic analyses revealed its close relationship with two other kinases: male germ cell-associated kinase (MAK) and intestinal cell kinase (ICK/MRK) [3] [5]. These three kinases constitute the RCK branch within the larger CMGC kinase superfamily, sharing a conserved kinase domain architecture but distinct from classical MAPKs [2] [7]. The designation "MAPK/MAK/MRK overlapping kinase" arose from observed sequence similarities in the kinase catalytic domain that bridge these families, particularly in the glycine-rich loop and catalytic spine residues [5]. However, detailed phylogenetic reconstruction later clarified that MOK, MAK, and MRK form a monophyletic clade (RCK kinases) descended from a common ancestor shared with CDKs, MAPKs, and the fungal kinase Ime2 [2] [4].

Key evolutionary insights include:

  • Ancestral Specificity: The resurrected common ancestor of CDKs, MAPKs, and Ime2 displayed dual substrate specificity (proline/arginine at +1 position), suggesting MOK's lineage evolved from a kinase with broader specificity before subsequent specialization [2].
  • Structural Determinant: A critical residue within the kinase catalytic cleft (DFGx motif) modulates substrate specificity. Variation in this residue during RCK kinase divergence enabled functional specialization, including MOK's acquired preference for substrates influencing inflammatory pathways [2] [7].
  • Vertebrate Expansion: While invertebrates possess fewer MAPK superfamily members, genomic analyses reveal that the RCK family, including MOK, underwent expansion during early vertebrate evolution, likely via tandem and segmental duplications following the divergence from invertebrates [3] [4].

Table 1: Phylogenetic Classification of MOK within the CMGC Kinase Superfamily

Classification LevelMembersRelationship to MOK
SuperfamilyCMGCMOK belongs to this major serine/threonine kinase group
BranchRCK Kinases (MAK-related kinases)MOK is a core member alongside MAK and ICK/MRK
Progenitor KinaseAncCMGI (Ancestral CDK/MAPK/GSK/Ime2)MOK lineage diverged from this common ancestor predating fungi-animal separation
Closest RelativesIME2 Kinases (Fungi), CDKL kinasesShare sequence motifs (e.g., DFGx region) but diverged early in eukaryotic evolution

Functional Classification Within the MAPK Superfamily

Despite its name implying MAPK overlap, MOK is functionally and structurally distinct from canonical MAPKs. While MAPKs typically require dual phosphorylation by upstream MAP2Ks within a conserved TXY motif in their activation loop, MOK's activation mechanism is less reliant on this canonical cascade [1] [5]. Instead, MOK functions as a regulatory kinase integrating signals from diverse pathways to modulate critical cellular effectors, positioning it more as a downstream effector or modulator within signaling networks than a classical MAPK module component.

Key functional domains and mechanisms include:

  • Substrate Recognition & Phosphorylation: MOK phosphorylates the bromodomain-containing protein 4 (Brd4) at Serine 492. This phosphorylation event is crucial for promoting Brd4's binding to cytokine gene promoters, thereby enabling innate immune and inflammatory responses in microglia [1]. This identifies Brd4 as a major physiological substrate and positions MOK upstream of epigenetic regulators of inflammation.
  • Regulation of Microglial Activation & Neuroinflammation: MOK is a key driver of pathological neuroinflammation. Its levels are significantly elevated in microglial cells within the spinal cord of ALS patients and model mice. MOK inhibition reduces Ser492-phospho-Brd4 levels, suppresses microglial activation, and ameliorates disease progression in ALS models, highlighting its critical role in microglial inflammatory and type-I interferon responses [1].
  • Cilium Length Regulation: Beyond inflammation, MOK regulates primary cilium length through distinct signaling pathways involving cyclic AMP (cAMP) and the mechanistic target of rapamycin complex 1 (mTORC1) [5]. This function links MOK to cellular sensory functions and developmental processes dependent on ciliary signaling.
  • Structural Determinants of Function: MOK possesses a conserved kinase domain with predicted structural features enabling interactions with specific substrates and regulators. AI-driven conformational ensemble generation predicts large-scale dynamics along "soft" collective coordinates, suggesting structural plasticity important for its function and potential for allosteric modulation [5].

Evolutionary Conservation and Orthologs in Model Organisms

MOK exhibits remarkable evolutionary conservation across metazoans, reflecting its fundamental biological roles. While absent in plants and fungi (which possess IME2 as a functional analog within the broader CMGI clade), MOK orthologs are identifiable throughout the animal kingdom [2] [8] [9].

Table 2: MOK Orthologs in Key Model Organisms

OrganismOrtholog Name/Gene IDKey Features/ConservationActivation Loop MotifReference/Identifier
Homo sapiens (Human)MOK / RAGE1 / Q9UQ07Prototype; regulates inflammation, cilium length, implicated in ALS & cancerTEY (predominant)UniProt: Q9UQ07 [5]
Mus musculus (Mouse)Mok / Q9WVJ1Highly similar function to human MOK; used in ALS disease modelingTEYUniProt: Q9WVJ1 [1]
Danio rerio (Zebrafish)mok / F1QBF0Conserved kinase domain; roles in developmentTEYUniProt: F1QBF0 [3] [9]
Drosophila melanogaster (Fruit Fly)CG11852 / Q9V3D1RCK family member; functional role less characterized but kinase domain conservedTEYUniProt: Q9V3D1 [9]
Caenorhabditis elegans (Nematode)mok-1 / Q9U2A9Single RCK ortholog; potential roles in neuronal/ciliary functionTEYUniProt: Q9U2A9 [9]
Saccharomyces cerevisiae (Yeast)IME2 / P38697Functional analog (paralog); regulates meiosis, not a direct orthologTEYUniProt: P38697 [2]

Key aspects of MOK conservation:

  • Core Kinase Domain: The catalytic kinase domain is the most conserved region, with high sequence identity (>60%) between human MOK and its vertebrate orthologs, and significant similarity detectable even in invertebrates like Drosophila and C. elegans [2] [9]. This conservation underpins the retention of fundamental kinase activity.
  • Activation Loop Motif: MOK orthologs universally possess a TEY motif within the activation loop [1] [8]. This motif aligns them structurally with ERK-type MAPKs and fungal Ime2, rather than the stress-activated MAPKs (JNKs with TPY, p38s with TGY) [4] [8]. The preservation of TEY suggests conservation in upstream regulation, potentially involving kinases analogous to those activating ERKs.
  • Functional Motifs: Beyond the activation loop, other motifs show variable conservation. The common docking (CD) site, crucial for interaction with upstream regulators and substrates in classical MAPKs, is less conserved or divergent in MOK and other RCK kinases compared to canonical MAPKs [8]. This suggests differences in regulatory partnerships. However, residues critical for substrate specificity, particularly within the catalytic cleft (e.g., the DFGx region influencing +1 residue preference - Pro vs Arg), show lineage-specific variation correlating with functional divergence from ancestors and paralogs like Ime2 [2] [7].
  • Ortholog Identification Challenges & Solutions: Mapping MOK orthologs across highly divergent species is complex due to gene losses, duplications, and sequence divergence. Tools like KinOrtho, combining full-length and kinase-domain-based orthology inference, have proven effective in accurately identifying one-to-one MOK orthologs across ~17,000 species, bypassing limitations of methods that might misclassify sequences lacking proper domain architecture [9]. This confirms MOK's presence from mammals down to basal metazoans.
  • Losses and Expansions: While conserved in animals, MOK is notably absent in some lineages with highly compacted genomes (e.g., some parasitic or extremophile algae lack any MAPK superfamily members) [8]. Within vertebrates, the RCK family (MOK, MAK, ICK) likely arose from earlier progenitor kinases present in the last eukaryotic common ancestor (LECA) and expanded via gene duplications specific to the vertebrate lineage [3] [4].

Properties

Product Name

MAPK/MAK/MRK overlapping kinase (11-20)

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